molecular formula C24H34F6O3 B1680118 Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- CAS No. 102586-30-1

Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-

Cat. No. B1680118
M. Wt: 484.5 g/mol
InChI Key: OHKBOEWLASAFLW-YHVBFONYSA-N
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Description

“Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-” is a chemical compound with the molecular formula C24H34F6O3 . It is a derivative of pregnane, which is a parent hydrocarbon for two series of steroids . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pregnane skeleton, which is a parent hydrocarbon for two series of steroids, substituted by oxo groups at positions 3 and 20 . It also contains a hexafluoro-2-propyl group attached at position 21 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 484.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Identification in Biological Systems

Pregn-4-ene-3,20-dione (progesterone) and its derivatives have been identified in the ovarian venous blood of rabbits. These compounds were characterized by various methods including chromatographic mobilities and spectroscopic techniques, highlighting their biological relevance (Simmer, Hilliard, & Archibald, 1963).

Enzyme Studies

The Δ5-3β-Hydroxysteroid dehydrogenase enzyme, which converts pregnenolone to pregn-5-ene-3,20-dione, was isolated from Digitalis lanata. This enzyme demonstrates the complex transformations of steroids in biological systems and has implications for understanding steroid metabolism (Finsterbusch et al., 1999).

Synthesis and Characterization

Novel pregnane-NSAIDs prodrugs have been synthesized, providing insights into the chemical modifications and potential applications of pregnane derivatives. These studies included detailed spectroscopic analysis and conformational studies, contributing to the understanding of pregnane chemistry (Singh et al., 2016).

Steroid Metabolism

Research on urinary steroidal patterns in infants with congenital adrenal hyperplasia due to 3-beta-hydroxysteroid dehydrogenase deficiency revealed the presence of various pregnene derivatives. This study contributes to the understanding of steroid metabolism disorders and their diagnostic markers (Bongiovanni, 1980).

Steroidal Synthesis Techniques

Pregnane-based 20-carboxamides were synthesized using palladium-catalyzed aminocarbonylation, showcasing advanced methods in steroid chemistry. This research provides a foundation for the development of pharmaceuticals and explores novel pathways in steroid synthesis (Mikle et al., 2021).

Pathways in Steroidogenesis

The dual pathways leading to 20Alpha-Hydroxypregn-4-ene-3-one in ovarian tissue have been investigated, demonstrating the complexity of steroidogenesis and its regulation. This research contributes to the broader understanding of hormonal regulation and steroid biosynthesis (Anderson & Ungar, 1975).

properties

IUPAC Name

4,4,4-trifluoro-1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14?,15-,16-,17-,18+,19?,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKBOEWLASAFLW-DRPHTYIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-

CAS RN

102586-30-1
Record name Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Reactant of Route 2
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Reactant of Route 3
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Reactant of Route 4
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Reactant of Route 5
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Reactant of Route 6
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-

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